molecular formula C6H8N2OS B8507073 6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine

6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine

Cat. No. B8507073
M. Wt: 156.21 g/mol
InChI Key: JCMHMPSXEQLMPA-UHFFFAOYSA-N
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Patent
US08735434B2

Procedure details

To a solution of dihydro-2H-pyran-3(4H)-one (purchased from JW-Pharmlab) (5.0 g, 50 mmol) in cyclohexane (100 mL) were added pyrrolidine (4.3 mL, 52 mmol) and p-toluenesulfonic acid monohydrate (0.05 g). The reaction mixture was refluxed for 3 h with a Dean-Stark trap, cooled and concentrated. The residue was dissolved in methanol (80 mL) and then sulfur (1.66 g, 52 mmol) was added. To the mixture was added a solution of cyanamide (2.52 g, 52 mmol) in methanol (20 mL) at 0° C. The reaction mixture was stirred at room temperature overnight, filtered, concentrated and purified by column chromatography using an Analogix® IT280™ (SiO2, 0-5% methanol in dichloromethane) to afford 0.4 g (5%) of the title compound. MS (ESI+) m/z 157 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][C:3](=O)[CH2:2]1.N1CCCC1.O.C1(C)C=CC([S:20](O)(=O)=O)=CC=1.[S].[N:26]#[C:27][NH2:28]>C1CCCCC1.CO>[S:20]1[C:4]2[CH2:5][CH2:6][O:1][CH2:2][C:3]=2[N:26]=[C:27]1[NH2:28] |f:2.3,^3:24|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CC(CCC1)=O
Name
Quantity
4.3 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.05 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
2.52 g
Type
reactant
Smiles
N#CN
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h with a Dean-Stark trap
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (80 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC2=C1CCOC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 974.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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